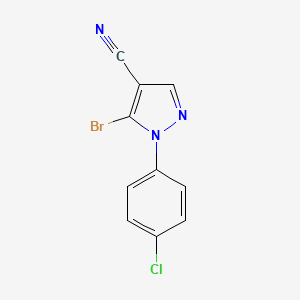

5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H5BrClN3 |

|---|---|

Molecular Weight |

282.52 g/mol |

IUPAC Name |

5-bromo-1-(4-chlorophenyl)pyrazole-4-carbonitrile |

InChI |

InChI=1S/C10H5BrClN3/c11-10-7(5-13)6-14-15(10)9-3-1-8(12)2-4-9/h1-4,6H |

InChI Key |

RLAGOFVAPNRILH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C#N)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Reaction Setup :

-

4-Chlorophenylhydrazine (1.0 equiv) reacts with ethyl 3-cyano-3-oxopropanoate (1.2 equiv) in ethanol under reflux (78°C) for 12 hours.

-

Acid catalysis (e.g., acetic acid) enhances cyclization efficiency.

-

-

Intermediate Isolation :

-

The product, 1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, is isolated via vacuum filtration (yield: 65–75%).

-

-

Bromination :

Key Considerations :

-

Excess β-keto nitrile prevents side reactions.

One-Pot Synthesis Using Nano-Catalysts

Green chemistry approaches leverage nano-catalysts to streamline synthesis.

Procedure:

-

Catalyst Preparation :

-

Reaction Components :

-

Outcome :

Benefits :

Halogen Exchange Reactions

Metal-mediated halogen exchange offers an alternative route.

Procedure:

-

Substrate Preparation :

-

5-Chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (1.0 equiv) reacts with LiBr (3.0 equiv) in DMF at 120°C for 24 hours.

-

-

Product Isolation :

-

LiBr facilitates chloride-to-bromide exchange at C5 (yield: 60–65%).

-

Limitations :

-

Requires high temperatures.

-

Competing side reactions reduce yield.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | 4-Cl-phenylhydrazine, NBS | Reflux, 12h | 80–85 | High regioselectivity | Multi-step purification |

| Sandmeyer Reaction | NaNO₂, HBr, CuBr | −10°C, 2h | 70–75 | Avoids electrophilic reagents | Diazonium intermediate handling |

| Nano-Catalyzed | LDH@CuI, malononitrile | 55°C, 3h | 88 | Eco-friendly, one-pot | Catalyst synthesis required |

| Halogen Exchange | LiBr, DMF | 120°C, 24h | 60–65 | Utilizes cheaper substrates | Low efficiency |

Optimization Strategies

Solvent Selection

Temperature Control

Catalyst Loading

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield hydrides.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Conditions typically involve heating and the use of polar aprotic solvents.

Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are often employed.

Major Products Formed

Substitution Reactions: Products include substituted pyrazoles with different functional groups.

Oxidation and Reduction: Products include pyrazole oxides or hydrides.

Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

Antimicrobial Activity

5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile has demonstrated significant antimicrobial properties. Research indicates that it effectively inhibits the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound are as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.30 |

This compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been extensively researched. It has shown cytotoxic effects against various cancer cell lines, particularly glioblastoma and breast cancer cells. The following table summarizes its efficacy:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Significant growth inhibition |

| MCF7 (Breast Cancer) | 3.5 | High cytotoxicity |

In vivo studies have indicated that this compound can inhibit tumor growth without significant toxicity to normal cells, highlighting its therapeutic potential.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It exhibits selective inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The results from various models are summarized below:

| Model | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Carrageenan-Induced Edema | 40% | 75% |

These findings suggest that this compound could be developed into a therapeutic agent for inflammatory diseases.

Case Studies

Several studies have documented the applications of this compound:

- A study published in ACS Omega evaluated multiple pyrazole derivatives, including this compound, highlighting its significant antimicrobial activity linked to structural modifications.

- Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without causing severe side effects.

- A comparative analysis indicated that compounds with bromine substitutions exhibited enhanced anticancer activity against various cancer cell lines, reinforcing the importance of structural features in biological efficacy.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

a) Substituent Effects on Lipophilicity and Bioactivity

- The bromine and chlorophenyl groups in the target compound confer higher lipophilicity compared to amino-substituted analogs (e.g., 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

b) Impact of Heterocyclic Fusion

c) Nitrile Group Utility

- The nitrile group at position 4 is conserved across many analogs, suggesting its role as a hydrogen-bond acceptor or metabolic stabilizer. Its absence in compounds like 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide () correlates with altered physicochemical profiles, such as higher melting points (165°C vs. 117°C for nitrile-containing analogs) .

Biological Activity

5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological applications, particularly in anticancer research.

Chemical Structure and Properties

The compound is characterized by its unique pyrazole ring structure, which is known for conferring various biological activities. The presence of bromine and chlorophenyl substituents enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 5-bromo-1H-pyrazole-4-carbonitrile under controlled conditions. This process may utilize various catalysts and solvents to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of glioblastoma cells by targeting key signaling pathways involved in tumor proliferation. In vitro assays demonstrated that this compound exhibits low micromolar activity against specific kinases such as AKT2, which is crucial in glioma malignancy .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits glioblastoma cell growth | |

| Kinase Inhibition | Targets AKT2, affecting oncogenic pathways | |

| Antimicrobial | Potential activity against various pathogens |

The mechanism by which this compound exerts its effects involves the inhibition of specific kinases that play critical roles in cell signaling and proliferation. By obstructing these pathways, the compound can induce apoptosis in cancer cells while sparing normal cells, thereby reducing cytotoxicity .

Case Studies

A notable study evaluated the compound's efficacy against primary patient-derived glioblastoma cells. The results indicated that it significantly reduced neurosphere formation, a hallmark of stem cell-like properties in tumors. This suggests that the compound may be effective not only against established tumors but also against cancer stem cells, which are often resistant to conventional therapies .

Research Findings

Further investigations into the compound's structure-activity relationship (SAR) have revealed that modifications to the pyrazole ring can enhance its potency and selectivity. For example, substituents on the phenyl ring can influence binding affinity to target proteins, making it a versatile scaffold for drug development .

Table 2: Structure-Activity Relationship Insights

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-Bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of hydrazines with β-ketonitriles or halogenation of pre-formed pyrazole cores. Reaction optimization includes varying catalysts (e.g., Pd for cross-coupling), temperature (80–120°C), and solvent polarity. Monitoring via thin-layer chromatography (TLC) and quenching at intermediate stages ensures purity . Statistical design of experiments (DoE) can minimize trials while accounting for variables like stoichiometry and reaction time .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies nitrile (C≡N, ~2200 cm⁻¹) and aryl halide vibrations. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves crystal packing and intermolecular interactions .

Q. How do substituents like bromine and chlorophenyl groups influence the compound’s biological activity?

- Methodological Answer : Bromine enhances electrophilicity for nucleophilic substitution in drug-target interactions. The 4-chlorophenyl group increases lipophilicity, improving membrane permeability. Comparative studies using analogs (e.g., nitro or fluoro substituents) reveal activity trends via structure-activity relationship (SAR) tables .

Advanced Questions

Q. What experimental strategies are used to resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity) or impurities. Strategies include:

- Replicating studies under standardized conditions (e.g., IC₅₀ assays with controls).

- Using high-throughput screening (HTS) to validate hits.

- Applying metabolomics to assess off-target effects .

Q. How can computational methods like quantum chemical calculations enhance synthesis and reactivity studies?

- Methodological Answer : Density functional theory (DFT) predicts reaction pathways and transition states, guiding catalyst selection. Molecular docking screens binding affinities to biological targets (e.g., kinases). Machine learning models trained on existing pyrazole datasets prioritize synthetic routes .

Q. What crystallographic insights inform the design of pyrazole-based pharmaceuticals?

- Methodological Answer : Single-crystal X-ray diffraction reveals supramolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the compound’s conformation. For example, the nitrile group’s orientation affects solubility and protein binding. These insights guide derivatization for improved pharmacokinetics .

Q. How can statistical design of experiments (DoE) improve yield and selectivity in multi-step syntheses?

- Methodological Answer : DoE identifies critical variables (e.g., temperature, reagent ratio) through factorial designs. For instance, a Plackett-Burman design reduces trials by 50% while optimizing bromination efficiency. Response surface methodology (RSM) models nonlinear relationships to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.